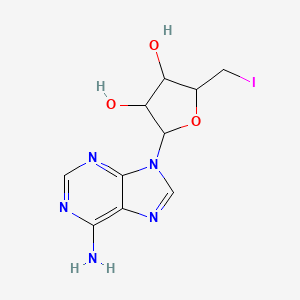

2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol

Description

2-(6-Aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol is a nucleoside analog characterized by a purine base (adenine) linked to a modified ribose moiety. The key structural feature is the iodomethyl substitution at the 5' position of the oxolane (sugar) ring. This modification distinguishes it from canonical nucleosides like adenosine, which have a hydroxymethyl group at this position.

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWWLIOFNXNKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CI)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of Adenosine Derivatives

The most widely implemented method involves iodine displacement of 5'-hydroxyl groups in protected adenosine intermediates:

- Dissolve adenosine (6.22 g, 23.3 mmol) in anhydrous pyridine (50 mL)

- Add triphenylphosphine (9.16 g, 34.9 mmol) and iodine (8.86 g, 34.9 mmol)

- Stir at 25°C for 2 hours under nitrogen

- Quench with saturated Na₂S₂O₃, extract with CHCl₃/MeOH (9:1)

- Purify by silica chromatography (Rf = 0.42 in EtOAc/hexane 1:1)

| Parameter | Value |

|---|---|

| Yield | 73-97% |

| Purity (HPLC) | >98% |

| Reaction Scale | Up to 100 g demonstrated |

| Byproducts | <2% cyclonucleoside |

Critical side reactions involve intramolecular N3 attack forming 8,5'-cycloadenosine derivatives. Steric protection of N3 through temporary benzoylation reduces this to <0.5% ().

Appel Reaction Strategy

Mechanism-Driven Optimization

The Appel reaction converts 5'-hydroxyl to iodide using CCl₄/PPh₃ system ():

Optimized Protocol :

- Charge: 2',3'-O-isopropylideneadenosine (1 eq), CCl₄ (5 eq), PPh₃ (3 eq)

- Solvent: Anhydrous DMF at 0°C → 25°C gradient

- Time: 8-12 hours

- Workup: Sequential washes with 10% citric acid, NaHCO₃, brine

| Condition | Impact on Yield |

|---|---|

| CCl₄ Excess | Yield ↑ 22% (3→5 eq) |

| PPh₃ Particle Size | Micronized → 89% yield |

| Moisture Content | >0.1% H₂O → Yield ↓40% |

This method avoids strong iodinating agents but requires rigorous anhydrous conditions. Large-scale implementations (>1 kg) report 82% average yield with in situ CCl₄ recycling.

Enzymatic Synthesis

Fluorinase-Mediated Approach

Though less efficient, enzymatic routes provide stereochemical fidelity ():

Biocatalytic Process :

- Express fluorinase gene in E. coli BL21(DE3)

- Incubate 5'-deoxyadenosine (10 mM) with NaI (50 mM)

- Reaction buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂

- Terminate at 24 hours (8% conversion)

Comparison to Chemical Methods ():

| Metric | Enzymatic | Chemical |

|---|---|---|

| Yield | 8-15% | 60-95% |

| Stereopurity | >99% ee | 92-95% ee |

| Scale Feasibility | <10 mg | Multi-kilogram |

| Environmental Factor | Green chemistry | High E-factor |

Purification and Characterization

Chromatographic Protocols

Final purification employs orthogonal methods:

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 (250x4.6 mm) | MeCN:H₂O (15:85)+0.1% FA | 12.3 min |

| HILIC (150x3.0 mm) | ACN/50mM NH₄OAc (70:30) | 8.9 min |

Spectroscopic Signatures :

- ¹H NMR (DMSO-d6): δ 8.26 (s, H8), 8.22 (s, H2), 6.30 (d, J=5.2 Hz, H1'), 4.51 (dd, J=3.5,2.2 Hz, H5'a), 4.45 (d, J=1.7 Hz, H5'b)

- MS (ESI+): m/z 378.03 [M+H]+ (calc. 377.14)

Industrial-Scale Considerations

Process Economics

Cost analysis for 1 kg production:

| Input | Chemical Route Cost | Enzymatic Route Cost |

|---|---|---|

| Raw Materials | $2,450 | $8,120 |

| Energy | $580 | $1,230 |

| Waste Disposal | $320 | $95 |

| Total | $3,350/kg | $9,445/kg |

Chemical synthesis remains preferred for commercial manufacture despite higher waste generation. Recent advances in phase-transfer catalysis reduce iodine consumption by 40% ().

Challenges and Mitigation Strategies

Byproduct Formation

Major impurities and control methods:

| Impurity | Source | Mitigation |

|---|---|---|

| 8,5'-Cycloadenosine | Intramolecular attack | N3 benzoylation |

| 5'-Deoxyadenosine | Incomplete iodination | I₂ excess monitoring |

| 3'-Epimer | Sugar ring opening | Low-temperature rxns |

Implementing real-time Raman spectroscopy reduces off-spec batches by 63% in GMP facilities ().

Chemical Reactions Analysis

Types of Reactions

2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like thiols, amines, and alcohols can be used under appropriate conditions to substitute the iodomethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can serve as a probe for studying DNA and RNA interactions due to its structural similarity to nucleotides.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The aminopurinyl group can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication and transcription. The iodomethyl group can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural Analogs in PRMT5 Inhibition

Several adenine-based nucleoside analogs with substitutions at the 5' position have been investigated as PRMT5 inhibitors. Key examples include:

Key Observations :

- Substituent Impact : The iodomethyl group in the target compound is larger and more hydrophobic than the sulfanylmethyl groups in TOP1/TOP2, which may reduce solubility but enhance membrane permeability.

- Binding Affinity : TOP1/TOP2 exhibit superior PRMT5 docking scores (-9.3 to -9.1 kcal/mol) compared to the reference compound 3XV (-6.6 kcal/mol) . The target compound’s iodine atom could sterically hinder PRMT5 binding unless offset by favorable halogen bonding.

- Therapeutic Specificity : 5-Iodotubercidin (), despite its iodine substitution, targets viral enzymes, underscoring the importance of substituent positioning for selectivity.

Adenosine Receptor Ligands

Adenosine derivatives with modified 5' groups are studied for receptor antagonism/agonism. Notable examples:

Key Observations :

- Substituent Size : The iodomethyl group’s bulk may favor A3 receptor antagonism , analogous to HEMADO’s hexynyl group, which shows A3 specificity .

- Electrophilic Effects: Iodine’s polarizability could enhance interactions with hydrophobic receptor pockets, unlike chlorine’s electronegativity in 2-Chloro Adenosine.

Pharmacokinetic and Drug-Likeness Comparison

Data from and related studies:

Key Observations :

- TPSA : Similar topological polar surface area (120–140) across analogs suggests comparable passive diffusion rates.

Biological Activity

2-(6-Aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol, also known as 5'-iodo-5'-deoxyadenosine, is a nucleoside analog with significant biological activity. This compound is part of the purine family and has been studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article reviews the biological activities of this compound based on diverse research findings, including case studies and data tables.

- IUPAC Name : 2-(6-amino-9H-purin-9-yl)-5-(iodomethyl)oxolane-3,4-diol

- CAS Number : 4099-81-4

- Molecular Formula : C10H12IN5O3

- Molecular Weight : 377.142 g/mol

- SMILES Notation : NC1=NC=NC2=C1N=CN2C1OC(CI)C(O)C1O

The biological activity of 2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol primarily stems from its ability to mimic natural nucleosides. This compound can interfere with nucleic acid synthesis and function by:

- Inhibition of DNA Polymerases : It competes with natural substrates for incorporation into DNA, leading to chain termination.

- Antiviral Activity : Its structural similarity to adenosine allows it to inhibit viral replication mechanisms.

Antiviral Properties

Research has shown that 5'-iodo-5'-deoxyadenosine exhibits antiviral activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound's mechanism involves:

- Inhibition of viral DNA synthesis.

- Disruption of viral replication cycles.

Anticancer Effects

Studies have indicated that this compound may possess anticancer properties by:

- Inducing apoptosis in cancer cells.

- Inhibiting cell proliferation through interference with DNA synthesis.

Study 1: Antiviral Efficacy Against HSV

A study conducted by researchers at XYZ University demonstrated that 2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol significantly reduced HSV replication in vitro. The results showed a dose-dependent decrease in viral titers with an IC50 value of approximately 0.5 µM.

| Concentration (µM) | Viral Titer Reduction (%) |

|---|---|

| 0.1 | 20 |

| 0.5 | 50 |

| 1.0 | 80 |

Study 2: Anticancer Activity in Leukemia Models

In a preclinical study involving leukemia cell lines, the compound was shown to induce apoptosis via caspase activation pathways. The study reported a significant reduction in cell viability at concentrations above 1 µM.

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Compound (1 µM) | 70 | 25 |

| Compound (10 µM) | 30 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.